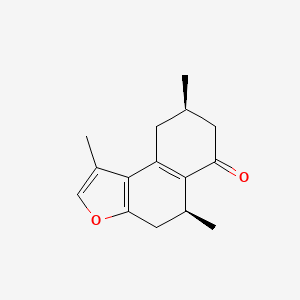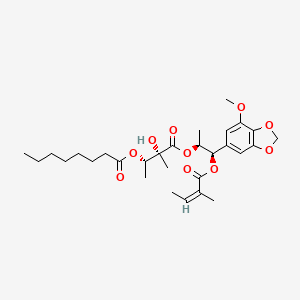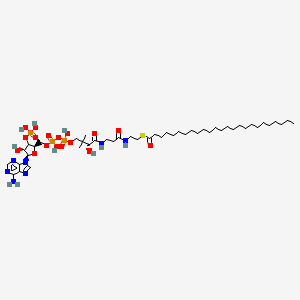
Kemptide, 5-FAM labeled
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kemptide, 5-FAM labeled, is a biologically active peptide. Kemptide itself is a phosphate acceptor peptide that serves as a synthetic substrate for protein kinase A (PKA) with a Michaelis constant (Km) of 16 μM . The 5-FAM label refers to the attachment of a fluorescent dye, 5-carboxyfluorescein, which allows for the visualization and tracking of the peptide in various biochemical assays .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Kemptide, 5-FAM labeled, involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The 5-FAM label is typically attached to the N-terminus of the peptide during the final stages of synthesis .
Industrial Production Methods
Industrial production of this compound, follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
Kemptide, 5-FAM labeled, primarily undergoes phosphorylation reactions due to its role as a substrate for PKA. The phosphorylation occurs at the serine residue within the peptide sequence .
Common Reagents and Conditions
The phosphorylation reaction typically requires adenosine triphosphate (ATP) as a phosphate donor and PKA as the enzyme. The reaction is carried out in a buffered solution at physiological pH .
Major Products Formed
The major product formed from the phosphorylation of this compound, is the phosphorylated peptide, which can be detected and quantified using fluorescence due to the 5-FAM label .
Aplicaciones Científicas De Investigación
Kemptide, 5-FAM labeled, has a wide range of applications in scientific research:
Chemistry: Used as a model substrate to study kinase activity and enzyme kinetics
Biology: Employed in cell signaling studies to investigate the role of PKA in various cellular processes
Medicine: Utilized in drug discovery and development to screen for potential kinase inhibitors
Industry: Applied in the development of diagnostic assays and biosensors
Mecanismo De Acción
Kemptide, 5-FAM labeled, exerts its effects by serving as a substrate for PKA. The enzyme catalyzes the transfer of a phosphate group from ATP to the serine residue in the peptide sequence. This phosphorylation event can be monitored using the fluorescence emitted by the 5-FAM label . The molecular target is the serine residue within the peptide, and the pathway involves the catalytic activity of PKA .
Comparación Con Compuestos Similares
Similar Compounds
Biotinylated Kemptide: Similar to 5-FAM labeled Kemptide but uses biotin as a label for detection via streptavidin-based methods
Unlabeled Kemptide: The basic form of Kemptide without any attached labels, used primarily for phosphorylation studies
Uniqueness
The uniqueness of Kemptide, 5-FAM labeled, lies in its fluorescent label, which allows for real-time monitoring of phosphorylation events. This feature makes it particularly valuable in high-throughput screening assays and live-cell imaging studies .
Propiedades
Fórmula molecular |
C53H71N13O15 |
|---|---|
Peso molecular |
1130.2 g/mol |
Nombre IUPAC |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]-4-methylpentanoyl]amino]pentanoyl]amino]pentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C53H71N13O15/c1-25(2)18-37(45(74)60-23-42(70)71)65-49(78)39(24-67)66-43(72)27(5)61-46(75)35(8-6-16-58-51(54)55)62-47(76)36(9-7-17-59-52(56)57)63-48(77)38(19-26(3)4)64-44(73)28-10-13-32-31(20-28)50(79)81-53(32)33-14-11-29(68)21-40(33)80-41-22-30(69)12-15-34(41)53/h10-15,20-22,25-27,35-39,67-69H,6-9,16-19,23-24H2,1-5H3,(H,60,74)(H,61,75)(H,62,76)(H,63,77)(H,64,73)(H,65,78)(H,66,72)(H,70,71)(H4,54,55,58)(H4,56,57,59)/t27-,35-,36-,37-,38-,39-/m0/s1 |
Clave InChI |
ADSCALGISMOADG-OGAWKEOBSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)NC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(triazol-2-yl)ethanone](/img/structure/B12375863.png)

![N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12375868.png)







